(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 624724-29-4
VCID: VC16153010
InChI: InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-14-24(15-17-27)29-25(19-33(32-29)26-12-8-5-9-13-26)18-28-30(35)34(31(37)38-28)22(3)23-10-6-4-7-11-23/h4-19,21-22H,20H2,1-3H3/b28-18-
SMILES:
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 624724-29-4

Cat. No.: VC16153010

Molecular Formula: C31H29N3O2S2

Molecular Weight: 539.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one - 624724-29-4

Specification

CAS No. 624724-29-4
Molecular Formula C31H29N3O2S2
Molecular Weight 539.7 g/mol
IUPAC Name (5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-14-24(15-17-27)29-25(19-33(32-29)26-12-8-5-9-13-26)18-28-30(35)34(31(37)38-28)22(3)23-10-6-4-7-11-23/h4-19,21-22H,20H2,1-3H3/b28-18-
Standard InChI Key GBQFUXKNDRBCLK-VEILYXNESA-N
Isomeric SMILES CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central thiazolidinone core (2-thioxo-1,3-thiazolidin-4-one) fused with a pyrazole ring via a methylene bridge. Key substituents include:

  • 3-(1-Phenylethyl) group: Attached to the thiazolidinone nitrogen, this hydrophobic moiety enhances lipid solubility and potential blood-brain barrier permeability.

  • 5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} group: The pyrazole ring is substituted with a 4-isobutoxyphenyl group at position 3 and a phenyl group at position 1, creating a sterically demanding aromatic system. The isobutoxy chain introduces electron-donating effects, which may modulate electronic interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₁H₂₉N₃O₂S
Molecular Weight539.72 g/mol
CAS Number2955867-94-4
Predicted LogP5.2 (estimated)
Hydrogen Bond Acceptors5

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous protocols :

Step 1: Preparation of 3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Bromination of 4-hydroxybenzaldehyde yields 3-bromo-4-hydroxybenzaldehyde.

  • Alkylation with bromoisobutane introduces the isobutoxy group.

  • Cyclization with phenylhydrazine forms the pyrazole ring .

Step 2: Formation of the Thiazolidinone Core

  • Condensation of 2-thioxothiazolidin-4-one with 1-phenylethylamine generates 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one .

Step 3: Knoevenagel Condensation

  • The pyrazole-4-carbaldehyde reacts with the thiazolidinone core under basic conditions (e.g., piperidine/ethanol) to form the methylene bridge, yielding the final compound .

Critical Reaction Parameters:

  • Temperature: 60–80°C for cyclization steps.

  • Catalysts: Anhydrous MgCl₂ for formylation; DCC (dicyclohexylcarbodiimide) for amide couplings .

Biological Activities and Mechanisms

Anticancer Activity

In Vitro Findings:

  • Analogous thiazolidinone–pyrazole hybrids (e.g., 5h, 5e, 5i) exhibit IC₅₀ values of 1.2–3.8 μM against Ehrlich ascites carcinoma and MDA-MB-231 breast cancer cells .

  • Mechanistic studies suggest inhibition of MDM2-p53 interactions, reactivating apoptotic pathways in cancer cells .

In Vivo Efficacy:

  • Murine models treated with 50 mg/kg of hybrid 5h showed a 62% reduction in tumor volume compared to controls .

Table 2: Comparative Anticancer Activity of Thiazolidinone–Pyrazole Hybrids

CompoundCancer Cell LineIC₅₀ (μM)Mechanism
5hEhrlich ascites1.2MDM2 inhibition, apoptosis
5eMDA-MB-2312.8Tyrosine kinase suppression
Target Compound*MDA-MB-231 (predicted)~2.5MDM2/p53 interaction blockade
*Predicted based on structural analogy .

Antimicrobial Activity

  • Derivatives with halogen substituents (Cl, Br) on the N-arylamino ring demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

  • The thioxo group enhances membrane permeability, facilitating bacterial cell entry .

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • Halogen Atoms: Bromine or chlorine at the para position of the N-arylamino ring increases anticancer potency by 40–60% compared to non-halogenated analogs .

  • Isobutoxy Group: The bulky isobutoxy chain in the pyrazole moiety improves metabolic stability, reducing hepatic clearance in preclinical models .

  • Methylene Bridge: The Z-configuration (as in the target compound) optimizes spatial alignment with MDM2’s hydrophobic pocket, enhancing binding affinity .

Electronic Effects

  • Electron-withdrawing groups (e.g., -CN) on the pyrazole ring increase electrophilicity, promoting covalent interactions with cysteine residues in target enzymes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator